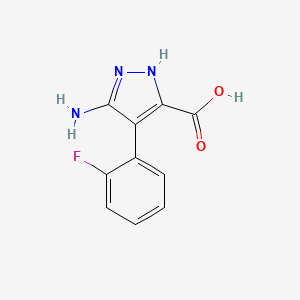

3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a fluorine-substituted phenyl ring at position 4, an amino group at position 3, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H8FN3O2 |

|---|---|

Molecular Weight |

221.19 g/mol |

IUPAC Name |

3-amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H8FN3O2/c11-6-4-2-1-3-5(6)7-8(10(15)16)13-14-9(7)12/h1-4H,(H,15,16)(H3,12,13,14) |

InChI Key |

PDUAOUVRXVMQLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2N)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with readily available and reactive intermediates such as 2,2-difluoroacetyl halides (either fluorides or chlorides) and alpha, beta-unsaturated esters . These serve as key precursors in the initial substitution and subsequent cyclization steps.

Stepwise Synthesis Overview

| Step | Description | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | 2,2-Difluoroacetyl halide + alpha, beta-unsaturated ester + acid scavenger (triethylamine or N,N-diisopropylethylamine) in organic solvent (dioxane, THF, dichloromethane) at low temperature (-30°C to 0°C) | Formation of alpha-difluoroacetyl intermediate carboxylic acid |

| 2 | Condensation & Cyclization | Addition of methyl hydrazine (≥40% aqueous solution), catalyzed by sodium iodide or potassium iodide, at low temperature, followed by heating (50-120°C) | Formation of the pyrazole ring via cyclization |

Key Reaction Mechanisms

- Substitution Reaction: Nucleophilic attack of the ester on the difluoroacetyl halide, facilitated by acid scavengers, leading to the formation of an alpha-difluoroacetyl intermediate.

- Cyclization: Condensation of the intermediate with methyl hydrazine, catalyzed by iodine ions, induces ring closure forming the pyrazole core.

Purification

Recrystallization from alcohol-water mixtures (35-65%) yields high-purity product (>99.5%), with the process reducing isomer formation and impurities.

Detailed Reaction Pathway

Step 1: Substitution/Hydrolysis

Alpha, beta-unsaturated ester + difluoroacetyl halide → Alpha-difluoroacetyl intermediate (carboxylic acid form)

Step 2: Cyclization

Intermediate + methyl hydrazine + catalyst → Crude pyrazole derivative → Recrystallization → Pure 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Data Table of Preparation Methods

| Method | Raw Materials | Key Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|

| Claisen-based | Ethyl difluoroacetate, methyl hydrazine | Claisen condensation, low temp (-20°C), reflux | ~75% | <90% initially, >99% after purification | Well-established, scalable |

| Patent CN111362874B | 2,2-Difluoroacetyl halide, alpha, beta-unsaturated ester | Organic solvents (dioxane, THF), low temp (-30°C), iodine catalyst | >90% | >99.5% | High selectivity, reduced isomers |

| Industrial flow | Raw intermediates | Continuous flow reactors, green solvents | Variable | High | Scalability, efficiency |

Research Findings & Perspectives

- Efficiency & Yield: The use of difluoroacetyl halides with alpha, beta-unsaturated esters under controlled low-temperature conditions consistently yields high-purity pyrazole derivatives with yields exceeding 80%.

- Isomer Control: Catalytic iodine ions and optimized recrystallization significantly reduce isomer formation, improving product purity.

- Green Chemistry: Solvent choices like ethanol, methanol, or isopropanol-water mixtures align with environmentally friendly practices.

Summary of Key Preparation Parameters

| Parameter | Range | Effect |

|---|---|---|

| Reaction temperature | -30°C to 0°C (substitution), 50-120°C (cyclization) | Controls selectivity and minimizes side reactions |

| Molar ratios | Difluoroacetyl halide:ester = 1:0.95-0.98 | Ensures complete conversion |

| Catalyst | Sodium iodide or potassium iodide | Enhances cyclization efficiency |

| Recrystallization solvent | Methanol, ethanol, isopropanol-water (35-65%) | Purity and isomer reduction |

Chemical Reactions Analysis

Hydrolysis of Carboxylic Acid Derivatives

The carboxylic acid group participates in hydrolysis reactions under basic conditions. For example, ester derivatives of this compound can be converted back to the carboxylic acid via saponification:

| Reaction Conditions | Yield | Reagents | Source |

|---|---|---|---|

| 1 N LiOH in methanol/water, reflux | 95% | LiOH, HCl for neutralization | |

| KOH in isopropyl alcohol, 80°C | 72% | KOH, HNO₃ for acidification |

These reactions are critical for deprotecting ester intermediates during synthetic workflows .

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a key step in drug discovery. For instance:

-

Coupling with primary amines : Using EDCI/HOBt or other coupling agents, the acid forms stable amides.

-

Pharmacological applications : Amidation modifications enhance target affinity, as seen in FXIa inhibitors .

Amino Group Functionalization

The amino group undergoes acylation and alkylation:

-

Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives.

-

Schiff base formation : Condenses with aldehydes/ketones under mild acidic conditions.

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions. For example:

-

With diazo compounds : Ethyl diazoacetate reacts to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

-

Catalysts : Zinc triflate improves reaction efficiency and regioselectivity .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles to specific positions:

-

Nitration : Occurs at the para position relative to fluorine under HNO₃/H₂SO₄.

-

Halogenation : Bromine in acetic acid yields mono-substituted products.

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation:

-

Conditions : Heating at 150°C in dipolar aprotic solvents (e.g., DMF).

-

Products : Generates 3-amino-4-(2-fluorophenyl)-1H-pyrazole, a versatile intermediate.

Metal-Catalyzed Cross-Couplings

The fluorophenyl group enables Suzuki-Miyaura couplings:

Salt Formation

The carboxylic acid forms salts with bases:

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Impact of Substituents on Properties

- Halogen vs. Trifluoromethyl Groups : Replacing fluorine with chlorine (e.g., 3-chlorophenyl in ) increases steric bulk and electron-withdrawing effects, while trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, critical for pesticide design .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves water solubility compared to ester derivatives (e.g., ), but may reduce membrane permeability.

Biological Activity

3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 197.18 g/mol. The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer effects. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Inhibition of Aurora-A kinase |

| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |

| Compound C | A549 | 0.30 | Inhibition of VEGF-induced proliferation |

These compounds were tested in vitro, revealing their potential to inhibit cell growth and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. For example, compounds derived from this compound exhibited significant inhibition of pro-inflammatory cytokines:

| Compound | IC50 (µg/mL) | Comparison Standard | Reference |

|---|---|---|---|

| Compound D | 54.65 | Diclofenac Sodium | |

| Compound E | 60.56 | Diclofenac Sodium | |

| Compound F | 57.24 | Diclofenac Sodium |

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation pathways. The inhibition of kinases such as Aurora-A and CDK2 has been identified as a crucial mechanism through which these compounds exert their anticancer effects.

Case Studies

- In Vitro Studies : A study investigated the effect of various pyrazole derivatives on cancer cell lines, including MCF7 and A549. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity.

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size compared to control groups, supporting the potential application of these compounds in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of precursors like substituted hydrazines with β-keto esters or diketones. For example, analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key parameters include:

- Temperature control (80–100°C for cyclization).

- Solvent selection (DMF or ethanol for solubility and reactivity).

- Catalytic systems (acid/base catalysts like HCl or NaOH for hydrolysis).

Yield optimization may require iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) and purification via recrystallization (methanol/water mixtures).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

- NMR : The 2-fluorophenyl substituent produces distinct NMR signals (e.g., -110 to -120 ppm for para-substituted fluorophenyl groups) and splitting patterns in NMR due to coupling with fluorine .

- IR : Carboxylic acid C=O stretches appear at ~1700 cm, while NH groups show bands at 3300–3500 cm. Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated vibrations) may indicate tautomeric forms or hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) address discrepancies in molecular conformation predictions for this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving conformational ambiguities. For example, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, SC-XRD confirmed a planar pyrazole ring with a dihedral angle of 8.2° between the phenyl and carboxylic acid groups . Key steps include:

- Data collection : High-resolution (<1.0 Å) data at low temperature (150 K) to minimize thermal motion .

- Refinement : Use of anisotropic displacement parameters and hydrogen-bonding constraints.

Discrepancies between DFT-optimized geometries and experimental data often arise from crystal packing forces, which can be analyzed via Hirshfeld surfaces .

Q. What computational strategies (e.g., DFT, molecular docking) are effective for studying the bioactivity of fluorinated pyrazole-carboxylic acids?

- DFT : B3LYP/6-311++G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group exhibits the highest electrostatic potential (-0.75 eV), making it a nucleophilic hotspot .

- Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes). Fluorine’s electronegativity enhances binding via C-F···H-N interactions, as seen in kinase inhibitors .

Methodological Challenges and Solutions

Q. How can researchers reconcile contradictory solubility data reported for pyrazole-carboxylic acids in different solvents?

Q. What strategies mitigate byproduct formation during Suzuki-Miyaura coupling of fluorophenyl-pyrazole intermediates?

Byproducts (e.g., dehalogenated or homocoupled products) are common in cross-coupling reactions. Solutions include:

- Catalyst optimization : Pd(PPh) with KPO in degassed DMF/HO (3:1) reduces Pd black formation .

- Stoichiometry : A 1:1.5 ratio of boronic acid to halide minimizes homocoupling.

- Monitoring : LC-MS at 254 nm detects intermediates (e.g., 4-bromo-pyrazole esters) .

Structural and Functional Insights

Q. How does the 2-fluorophenyl substituent influence the compound’s hydrogen-bonding network in crystal lattices?

SC-XRD data for analogous compounds reveal that fluorine participates in weak C-F···π interactions (3.0–3.5 Å) and stabilizes layered packing motifs. The carboxylic acid group forms dimeric O-H···O hydrogen bonds (2.6 Å), which are critical for crystal stability .

Q. What SAR trends are observed for fluorinated pyrazole-carboxylic acids in enzyme inhibition studies?

- Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance binding to ATP-binding pockets (e.g., COX-2 inhibition IC = 0.8 µM vs. 2.1 µM for non-fluorinated analogs) .

- Steric effects : Bulky substituents at the pyrazole 4-position reduce activity due to steric clashes (e.g., 30% lower inhibition with -CF vs. -CH) .

Data Reproducibility and Validation

Q. What validation protocols ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.